1-[(4-fluorophenyl)methyl]-N,N-bis(2-methylpropyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-[(4-fluorophenyl)methyl]-N,N-bis(2-methylpropyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group, a naphthyridine core, and bis(2-methylpropyl) substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-N,N-bis(2-methylpropyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Naphthyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, using suitable fluorophenyl boronic acids or esters.
Functionalization with Bis(2-methylpropyl) Groups: This step may involve alkylation reactions using appropriate alkyl halides or other reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-N,N-bis(2-methylpropyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-N,N-bis(2-methylpropyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-N,N-bis(2-methylpropyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
AB-FUBINACA: A synthetic cannabinoid with a similar fluorophenyl group.
1-Bis(4-fluorophenyl)methyl piperazine: Another compound with a fluorophenyl group, used in different chemical contexts.
Uniqueness
1-[(4-fluorophenyl)methyl]-N,N-bis(2-methylpropyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups and the naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N,N-bis(2-methylpropyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2/c1-16(2)13-27(14-17(3)4)23(29)21-12-19-6-5-11-26-22(19)28(24(21)30)15-18-7-9-20(25)10-8-18/h5-12,16-17H,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIUHSIYXJNOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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